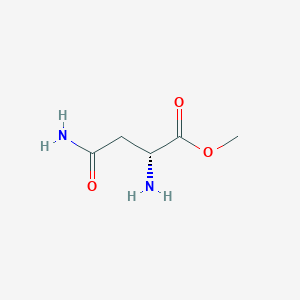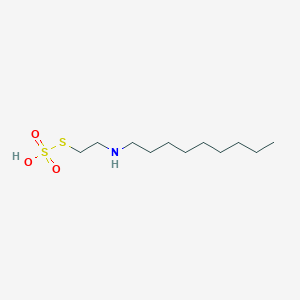
1-(2-Sulfosulfanylethylamino)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Sulfosulfanylethylamino)nonane, also known as SSEN, is a water-soluble compound that has been widely used in scientific research. It is a derivative of nitrilotriacetic acid and is commonly used as a chelating agent for metal ions. SSEN has been found to have a variety of applications in biochemical and physiological research, including protein purification, enzyme assays, and protein labeling.
Mechanism Of Action
1-(2-Sulfosulfanylethylamino)nonane acts as a chelating agent by binding to metal ions and forming stable complexes. The sulfonate group on 1-(2-Sulfosulfanylethylamino)nonane enhances its water solubility, making it an effective chelating agent in aqueous solutions. 1-(2-Sulfosulfanylethylamino)nonane can bind to a variety of metal ions, including nickel, cobalt, and copper.
Biochemical And Physiological Effects
1-(2-Sulfosulfanylethylamino)nonane has been found to have a minimal effect on biochemical and physiological systems. It is non-toxic and does not interfere with enzyme activity or protein function. 1-(2-Sulfosulfanylethylamino)nonane is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(2-Sulfosulfanylethylamino)nonane is its water solubility, which makes it easy to use in aqueous solutions. It is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments. However, 1-(2-Sulfosulfanylethylamino)nonane can be expensive and may not be suitable for experiments that require large quantities of reagents.
List of
Future Directions
1. Development of new chelating agents with improved properties
2. Investigation of the binding specificity of 1-(2-Sulfosulfanylethylamino)nonane for different metal ions
3. Study of the effect of 1-(2-Sulfosulfanylethylamino)nonane on protein structure and function
4. Optimization of 1-(2-Sulfosulfanylethylamino)nonane purification methods
5. Development of new applications for 1-(2-Sulfosulfanylethylamino)nonane in biochemical and physiological research.
Synthesis Methods
1-(2-Sulfosulfanylethylamino)nonane can be synthesized by reacting nitrilotriacetic acid with 2-aminoethanethiol in the presence of sodium hydroxide. The resulting compound is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)nonane.
Scientific Research Applications
1-(2-Sulfosulfanylethylamino)nonane has been widely used in scientific research as a chelating agent for metal ions. It has been found to be particularly effective in the purification of His-tagged proteins, which are commonly used in recombinant protein expression systems. 1-(2-Sulfosulfanylethylamino)nonane can also be used in enzyme assays to measure the activity of metal-dependent enzymes.
properties
CAS RN |
1921-44-4 |
|---|---|
Product Name |
1-(2-Sulfosulfanylethylamino)nonane |
Molecular Formula |
C11H25NO3S2 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO3S2/c1-2-3-4-5-6-7-8-9-12-10-11-16-17(13,14)15/h12H,2-11H2,1H3,(H,13,14,15) |
InChI Key |
RLZLGGSREJEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
synonyms |
Thiosulfuric acid hydrogen S-(2-nonylaminoethyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
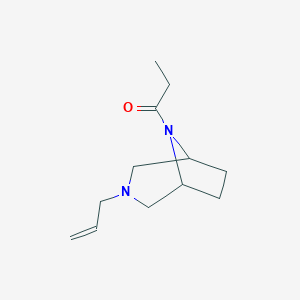

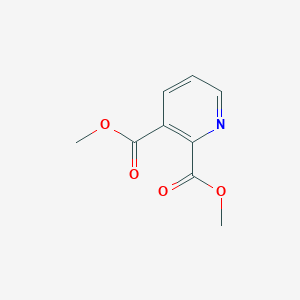
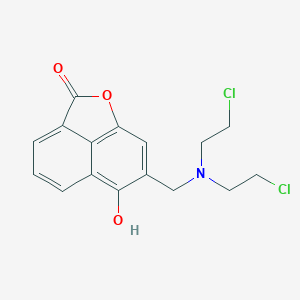
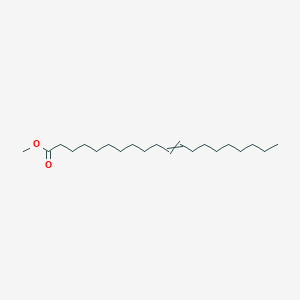
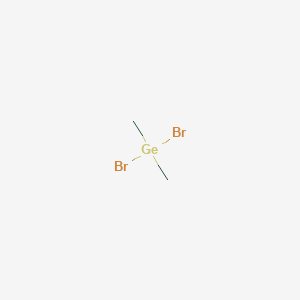
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
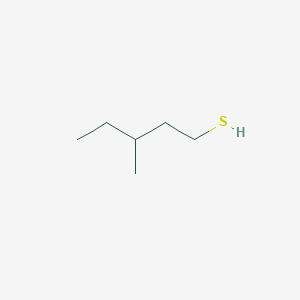
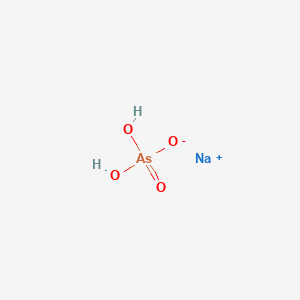

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
